![molecular formula C11H15ClO4 B14653201 2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate CAS No. 53001-64-2](/img/structure/B14653201.png)
2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate is an organic compound that features a cyclohexene ring with a carboxylate group and a chloroacetyl group attached to an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate typically involves the esterification of cyclohex-3-ene-1-carboxylic acid with 2-chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Cyclohex-3-ene-1-carboxylic acid+2-chloroacetyl chloride→2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclohex-3-ene-1-carboxylic acid and 2-chloroacetic acid.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Cyclohex-3-ene-1-carboxylic acid and 2-chloroacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Applications De Recherche Scientifique
2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate depends on its reactivity and the specific context in which it is used. For example, in biochemical applications, the compound may act as an acylating agent, modifying proteins or other biomolecules by transferring its acyl group. The molecular targets and pathways involved would vary based on the specific application and the nature of the interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: The parent compound without the chloroacetyl group.
2-Chloroacetic acid: The acylating agent used in the synthesis.
Ethyl cyclohex-3-ene-1-carboxylate: A similar ester without the chloroacetyl group.
Uniqueness
2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate is unique due to the presence of both the cyclohexene ring and the chloroacetyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes the compound valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
53001-64-2 |
|---|---|
Formule moléculaire |
C11H15ClO4 |
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
2-(2-chloroacetyl)oxyethyl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C11H15ClO4/c12-8-10(13)15-6-7-16-11(14)9-4-2-1-3-5-9/h1-2,9H,3-8H2 |
Clé InChI |
AIKAJLYOJXWMLZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC=C1)C(=O)OCCOC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


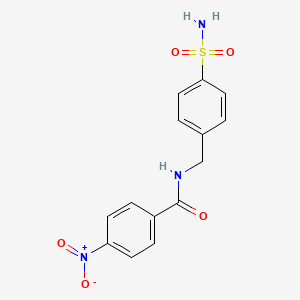
![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
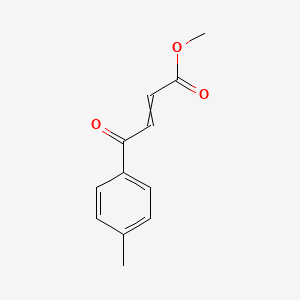

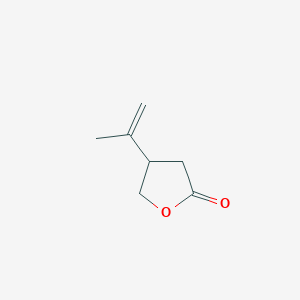
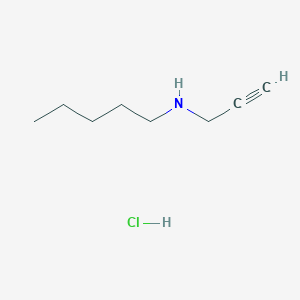
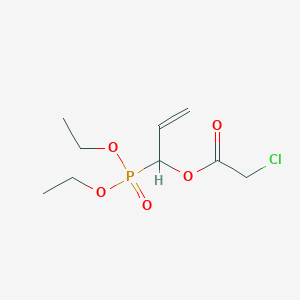
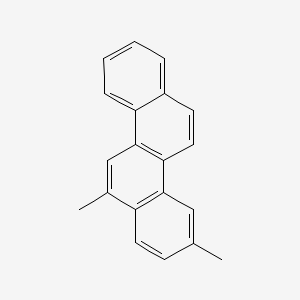
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
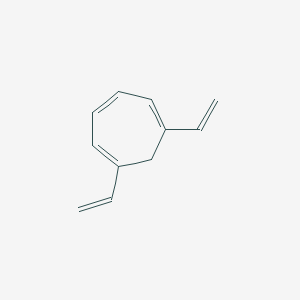
![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)

![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)
